

Application Notes and Protocols: Massoia Lactone as a Food Flavoring Agent

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Compound of Interest

Compound Name: *Massoia Lactone*

Cat. No.: *B031516*

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Introduction to Massoia Lactone in Food Applications

Massoia lactone, primarily the C-10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring organic compound found in the bark of the Massoia tree (*Cryptocarya massoia*)[1]. It is a highly valued flavoring agent in the food industry, prized for its distinct creamy, coconut-like, and subtly sweet aroma and taste[1][2][3]. At a dilution of 20 ppm, its flavor is described as creamy, coconut, green, and slightly fruity[1]. This versatile ingredient is utilized to impart or enhance flavor profiles in a wide array of food products, particularly in dairy, beverages, and confectionery[2][3][4].

Massoia lactone is designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), signifying its safety for use in food when used under specified conditions[2][5]. Its natural origin also makes it a desirable alternative to synthetic flavoring compounds[3].

Physicochemical and Sensory Properties

A comprehensive understanding of **massoia lactone**'s properties is essential for its effective application in food systems.

Physicochemical Data

Property	Value	Reference
Chemical Name	(R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one	[1]
Common Names	C-10 Massoia Lactone, Cocolactone	[1][2]
CAS Number	51154-96-2 ((R)-enantiomer)	[1]
Molecular Formula	C10H16O2	[1]
Molecular Weight	168.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Sweet, coconut, creamy, milky, waxy	[1]
Taste	Creamy, coconut, green, slightly fruity (at 20 ppm)	[1]
Boiling Point	286–287 °C (547–549 °F; 559–560 K)	[1]
Density	0.982 g/cm ³	[1]

Sensory Threshold

The odor detection threshold of **massoia lactone** can vary depending on the food matrix.

Matrix	Odor Detection Threshold	Reference
Must	10 µg/L	[7]
Wine Model Solution	11 µg/L	[7]

Regulatory Status and Recommended Usage Levels

Massoia lactone is classified as a flavoring agent by regulatory bodies. The following table summarizes its GRAS status and typical usage levels in various food categories as determined

by FEMA.

Food Category	Average Maximum PPM	Reference
Baked Goods	1.0	[8][9]
Nonalcoholic Beverages	0.5	[8][9]
Chewing Gum	4.0	[8][9]
Confectionery/Frostings	1.0	[8][9]
Gravies	0.2	[8][9]
Hard Candy	4.0	[8][9]
Imitation Dairy	2.0	[8][9]
Reconstituted Vegetables	0.2	[8][9]
Soft Candy	0.5	[8][9]

Experimental Protocols

Sensory Evaluation of Massoia Lactone

Objective: To characterize the flavor profile of **massoia lactone** in a food matrix and to determine its difference threshold using a trained sensory panel.

4.1.1. Panelist Selection and Training:

- Recruit 10-12 panelists with prior experience in sensory evaluation of food products.
- Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and common aromas.
- Train panelists on the specific flavor attributes of **massoia lactone** (e.g., coconut, creamy, sweet, waxy) using reference standards.

4.1.2. Protocol 1: Quantitative Descriptive Analysis (QDA)

Purpose: To develop a detailed sensory profile of a product containing **massoia lactone**.

Materials:

- Test product(s) containing **massoia lactone** at a known concentration (e.g., 1 ppm in a neutral dairy base like milk or yogurt).
- Control product (without **massoia lactone**).
- Reference standards for relevant flavor attributes (e.g., coconut milk, cream, vanilla extract).
- Sensory evaluation booths with controlled lighting and ventilation.
- Unsalted crackers and filtered water for palate cleansing.
- Computerized sensory data collection system or paper ballots.

Procedure:

- **Term Generation:** In a group session, have panelists taste the test product and generate a list of descriptive terms for its aroma and flavor.
- **Term Refinement:** Guide the panel to a consensus on a final list of 8-10 key descriptors.
- **Reference Standardization:** Provide panelists with reference standards for each descriptor to anchor their sensory perceptions.
- **Intensity Rating:** In individual booths, present panelists with the coded test and control samples in a randomized order.
- Panelists will rate the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high" at each end.
- **Data Analysis:** Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. Visualize the results using a spider web plot.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

4.1.3. Protocol 2: Triangle Test for Difference Threshold

Purpose: To determine if a perceptible difference exists between a control product and a product containing a low concentration of **massoia lactone**.

Materials:

- Control product.
- Test product with a specific concentration of **massoia lactone**.
- Identical, coded sample cups.
- Palate cleansers.

Procedure:

- Present each panelist with three coded samples: two are identical (either both control or both test), and one is different.
- The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
- Even if uncertain, panelists must choose one sample.
- Data Analysis: The number of correct identifications is tabulated. Statistical significance is determined by comparing the number of correct responses to a statistical table for triangle tests (or using a chi-square test), which is based on the probability of guessing the correct sample (1/3).

Caption: Workflow for the Triangle Test.

Stability Testing of Massoia Lactone in a Food Matrix

Objective: To evaluate the stability of **massoia lactone** in a food product under various storage conditions.

Materials:

- Food product containing a known initial concentration of **massoia lactone**.
- Environmental chambers or incubators capable of controlling temperature and humidity.
- Amber glass containers or other light-protective packaging.
- Analytical equipment for quantification (GC-MS).

Procedure:

- Prepare a batch of the food product containing **massoia lactone** at a target concentration.
- Divide the batch into several aliquots and store them in appropriate containers.
- Store the samples under different conditions relevant to the product's lifecycle:
 - Accelerated Storage: 40 °C / 75% RH for 3-6 months.
 - Refrigerated Storage: 4 °C for the intended shelf life of the product.
 - Room Temperature Storage: 25 °C / 60% RH for the intended shelf life.
 - Light Exposure: Store some samples under direct light (fluorescent or UV) and compare with samples stored in the dark.
- At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.
- Quantify the concentration of **massoia lactone** in each sample using the GC-MS protocol outlined below.
- Data Analysis: Plot the concentration of **massoia lactone** as a function of time for each storage condition to determine its degradation kinetics and estimate shelf life.

Analytical Quantification of Massoia Lactone by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of **massoia lactone** in a food matrix.

Sample Preparation (Example for a Dairy Matrix):

- Homogenize 5 g of the sample with 10 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
- Add an internal standard (e.g., a non-naturally occurring lactone) at a known concentration.
- Vortex the mixture for 2 minutes and centrifuge at 5000 rpm for 10 minutes.
- Collect the organic supernatant. Repeat the extraction process twice more.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
- The extract is now ready for GC-MS analysis.

GC-MS Parameters (Typical):

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Injection Volume: 1 μ L (splitless mode).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp 1: 5 °C/min to 180 °C.
 - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
 - Target Ions for **Massoia Lactone** (m/z): 99 (quantifier), 81, 111 (qualifiers).
 - Monitor appropriate ions for the internal standard.

Quantification:

- Prepare a calibration curve using standard solutions of **massoia lactone** of known concentrations.
- Calculate the concentration of **massoia lactone** in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Flavor Perception Pathway

The perception of odors, including the creamy and coconut notes of **massoia lactone**, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a signaling cascade that ultimately leads to the perception of smell in the brain.



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Caption: Olfactory Signal Transduction Pathway for Odor Perception.

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